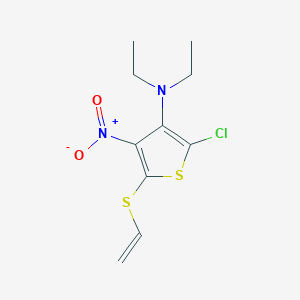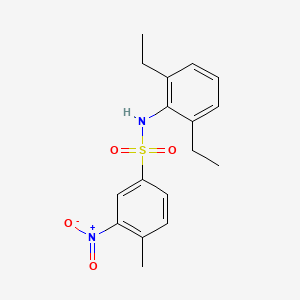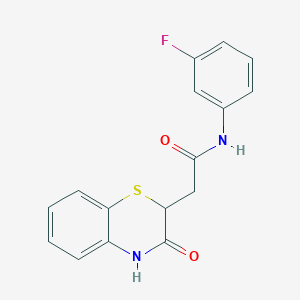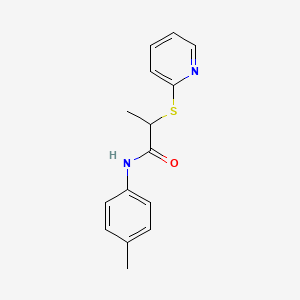![molecular formula C19H27FN4O4 B4088227 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B4088227.png)
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine
Übersicht
Beschreibung
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is a synthetic compound that has gained significant attention in scientific research. It is commonly known as DNMT inhibitor, which is a class of compounds that inhibit DNA methylation. DNA methylation is an epigenetic modification that plays a crucial role in gene expression. Inhibition of DNA methylation has been linked to the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine inhibits DNA methylation by binding to DNA methyltransferases (DNMTs), which are enzymes that catalyze the transfer of a methyl group to cytosine residues in DNA. By inhibiting DNMTs, 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine prevents the methylation of cytosine residues, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine have been extensively studied. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is its specificity for DNMTs. It has been shown to selectively inhibit DNMTs without affecting other enzymes involved in DNA methylation. Additionally, it has been shown to have low toxicity and good bioavailability. However, one of the main limitations of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine. One direction is to further investigate its potential therapeutic use in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective DNMT inhibitors based on the structure of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine. Additionally, future research could focus on developing new methods for improving the solubility of 4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine in aqueous solutions.
Wissenschaftliche Forschungsanwendungen
4-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine has been extensively studied for its potential therapeutic use in various diseases. It has been shown to inhibit DNA methylation, which is a critical epigenetic modification that regulates gene expression. Inhibition of DNA methylation has been linked to the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O4/c1-19(2,3)18(25)23-6-4-21(5-7-23)16-13-15(22-8-10-28-11-9-22)14(20)12-17(16)24(26)27/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALKLOVBLQSOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B4088149.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088164.png)
![2,4-dichloro-N-{1-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B4088166.png)
![N-(4-methylphenyl)-2-({5-[(phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}thio)propanamide](/img/structure/B4088174.png)

![1-(2-furyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088182.png)
![N-{1-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4088184.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4088190.png)
![methyl 6-methyl-2-oxo-4-[3-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4088195.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088203.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4088204.png)


